molecular formula C7H7NO3S B14354182 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one CAS No. 90853-56-8

3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one

Cat. No.: B14354182
CAS No.: 90853-56-8
M. Wt: 185.20 g/mol
InChI Key: RMBQXZCPNBDLNG-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a heterocyclic compound that features a furan ring fused with an oxathiazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of furan derivatives with suitable sulfur and nitrogen-containing reagents. One common method involves the cyclization of furan-2-carboxylic acid derivatives with thionyl chloride and ammonia under controlled conditions . Another approach includes the use of furan-2-ylmethylamine and sulfur dioxide in the presence of a base to form the desired oxathiazinone ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Functionalized furan derivatives

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-2-ylmethylamine
  • 5-Hydroxymethylfurfural

Uniqueness

3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its fused oxathiazinone ring, which imparts distinct chemical and biological properties. Unlike other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .

Properties

CAS No.

90853-56-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

3-(furan-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide

InChI

InChI=1S/C7H7NO3S/c9-12-5-4-11-8-7(12)6-2-1-3-10-6/h1-3H,4-5H2

InChI Key

RMBQXZCPNBDLNG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)C(=NO1)C2=CC=CO2

Origin of Product

United States

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